molecular formula C15H14O3 B1388006 4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181452-14-1

4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1388006
CAS No.: 1181452-14-1
M. Wt: 242.27 g/mol
InChI Key: QYRSNZGYFGYTOP-UHFFFAOYSA-N
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Description

4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1181452-14-1) is a high-purity biphenyl derivative offered for research and development purposes. This compound, with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry . Its structure, featuring a carboxylic acid functional group on one phenyl ring and a methoxy group on the other, makes it a versatile precursor for the synthesis of more complex molecules, particularly in constructing molecular scaffolds for pharmaceutical research. Research Applications & Value: While specific biological activity data is not extensively published, the structural features of this compound suggest its primary utility as an intermediate. Researchers can employ it in coupling reactions, esterification, amidation, or as a core structure for creating libraries of compounds for screening against various biological targets. Its biphenyl core is a common motif found in materials science and in the development of active pharmaceutical ingredients (APIs). Safety & Handling: This product is labeled with the GHS07 pictogram and carries the signal word "Warning" . Researchers should handle it with care, as it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is recommended. Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-4-12(15(16)17)9-14(10)11-5-7-13(18-2)8-6-11/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRSNZGYFGYTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1181452-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14O3C_{15}H_{14}O_3, with a molecular weight of 242.27 g/mol. Its structural characteristics include a methoxy group at the para position and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that carboxylic acids can possess significant antimicrobial properties. The presence of hydroxyl groups in related compounds enhances their activity against specific microbial strains .
  • Anticancer Properties : The structure-activity relationship (SAR) studies suggest that the biphenyl framework contributes to the cytotoxic potential against cancer cells. Compounds with similar structures have been reported to exhibit selective cytotoxicity toward tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors or transporters in cells, influencing metabolic pathways critical for tumor growth and survival.

Case Studies

  • Anticancer Activity : A study conducted on various biphenyl derivatives demonstrated that modifications at specific positions significantly affected their cytotoxicity against breast cancer cell lines. The study highlighted that the introduction of methoxy and carboxylic acid groups enhanced the compounds' ability to induce apoptosis in cancer cells .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of phenolic acids demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity depending on their functional groups and overall structure. The study emphasized the importance of the carboxylic acid moiety in enhancing antimicrobial efficacy against Gram-positive bacteria .

Data Table: Biological Activities and Structure-Activity Relationships

CompoundActivity TypeMechanismReference
This compoundAnticancerInhibition of cell proliferation
Related Biphenyl DerivativeAntimicrobialDisruption of bacterial cell wall
Other Carboxylic AcidsAntioxidantScavenging free radicals

Scientific Research Applications

Pharmaceutical Applications

Drug Development
4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its biphenyl structure is integral to many medicinally active molecules, making it a valuable building block in drug discovery and development. The compound's unique chemical properties enhance its potential for creating derivatives with improved biological activity.

Mechanistic Studies
Interaction studies involving this compound are crucial for understanding its pharmacological profile. These studies often focus on its effects on biological systems and mechanisms of action, which can lead to the identification of new therapeutic targets or drug candidates.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the production of fluorescent layers in OLEDs. Biphenyl derivatives are known to improve the efficiency and longevity of these devices due to their favorable electronic properties. The incorporation of this compound into OLED materials can enhance light emission and stability.

Polymer Chemistry
In polymer science, this compound can be employed as a monomer or additive to modify the properties of polymers. Its ability to influence thermal stability and mechanical strength makes it an attractive candidate for developing advanced materials.

Synthetic Organic Chemistry

Reagent in Reactions
this compound is used as a standard reagent in derivatization reactions involving aryl halides and phenylboronic acids (PBA). This application is significant in synthetic organic chemistry as it aids in the formation of complex organic molecules through cross-coupling reactions.

Synthesis of Derivatives
The compound's reactivity allows for the synthesis of various derivatives that may exhibit enhanced biological activities or altered physical properties. Common synthetic routes include esterification and acylation reactions, which are pivotal in generating compounds with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Biphenylcarboxylic Acid Derivatives

Substituent Position and Functional Group Variations

Key structural analogs and their properties are summarized below:

Compound Name Substituents Key Data Source
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₃, 3-COOH CAS: 725-05-3; NMR: δ 3.8 ppm (OCH₃), δ 12–13 ppm (COOH)
4-(tert-Butylbenzamido)-6-chloro-4′-methoxy-[1,1′-biphenyl]-3-carboxylic acid (4i) 4′-OCH₃, 6-Cl, 3-COOH, tert-butylbenzamido mp: 237–239°C; HRMS: 438.1469 [M+H]⁺; LCMS purity: 97.4%
3′,4′-Dichloro-N-(naphthalen-2-ylsulfonyl)-[1,1′-biphenyl]-3-carboxamide (26) 3',4'-Cl, 3-CONHSO₂-naphthyl HRMS: 455.0150 [M+H]⁺; NMR: δ 8.71 (s, NH)
2-Fluoro-4′-methoxy-[1,1′-biphenyl]-3-carboxylic acid 4′-OCH₃, 2-F, 3-COOH SMILES: O=C(O)C1=CC=CC(C2=CC=C(OC)C=C2)=C1F; InChIKey: QTWAXSYIEXLMIS-UHFFFAOYSA-N
6-Chloro-4′-methoxy-3′-(trifluoromethyl)-[1,1′-biphenyl]-3-carboxylic acid 4′-OCH₃, 6-Cl, 3′-CF₃, 3-COOH CAS: 1261969-27-0; higher steric/electronic complexity

Structural and Physicochemical Analysis

Substituent Effects :
  • Methyl vs. Chloro : The 6-methyl group in the target compound increases lipophilicity (logP) compared to chloro analogs (e.g., 4i), which may influence bioavailability .
  • Carboxylic Acid Derivatives : Ester or amide derivatives (e.g., ) show altered solubility and biological activity. For example, sulfonamide-linked analogs exhibit enhanced binding to proteins .

Pharmacological Potential (Inferred from Analogs)

  • Antiparasitic Activity : Chloro- and tert-butyl-substituted analogs (e.g., 4i) inhibit kinetoplastid parasites, with IC₅₀ values correlating with substituent bulk .
  • Neurological Targets : Biphenylcarboxylic acids with sulfonamide groups () or triazole linkages () modulate NMDA receptors or P2Y14 receptors, respectively .
  • Antioxidant/Prodrug Applications : Methoxy-substituted biphenyls (e.g., 3′,4′-dimethoxy analogs in ) are intermediates for antioxidants or prodrugs .

Q & A

Basic: What are the standard spectroscopic methods for characterizing 4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid, and how can researchers interpret conflicting data from NMR and mass spectrometry?

Methodological Answer:
Characterization typically involves 1H/13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy . For NMR, focus on aromatic proton splitting patterns (e.g., methoxy group at δ 3.8–4.0 ppm and methyl groups at δ 2.3–2.5 ppm) and biphenyl coupling. Conflicting data between NMR and MS may arise from impurities or isotopic peaks. Cross-reference with structurally analogous compounds (e.g., 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid ) to validate assignments. Use 2D NMR (COSY, HSQC) to resolve ambiguities in overlapping signals .

Advanced: How can computational reaction path search methods optimize the synthesis of biphenyl carboxylic acid derivatives?

Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines computational path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading). Use software like Gaussian or ORCA to simulate Suzuki-Miyaura coupling energetics, then validate with small-scale reactions. This reduces trial-and-error by 40–60% .

Basic: What are the key considerations in designing a Suzuki-Miyaura coupling for synthesizing this compound?

Methodological Answer:
Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl boronic acids.
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid.
  • Solvent : Use toluene/ethanol (3:1) for solubility of biphenyl intermediates.
  • Protecting groups : Methoxy groups may require protection (e.g., methyl ether) to prevent side reactions. Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/EtOAc 4:1) .

Advanced: How can researchers resolve discrepancies between crystallographic data and computational models for this compound?

Methodological Answer:
Discrepancies often arise from crystal packing effects vs. gas-phase calculations. Use multiconformational analysis (e.g., CRYSTAL17) to compare experimental XRD data with DFT-optimized structures. Adjust solvent effects in simulations (e.g., PCM model) to match crystallographic environments. Validate torsional angles of the biphenyl system using Hirshfeld surface analysis .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:
Due to moderate solubility in polar solvents, use gradient recrystallization (e.g., ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). For acidic impurities, perform acid-base extraction (pH 2–3) followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Advanced: What strategies address low yields in multi-step synthesis routes for biphenyl derivatives?

Methodological Answer:
Apply Design of Experiments (DoE) to optimize critical parameters (temperature, stoichiometry). For example, a 3² factorial design can identify interactions between catalyst loading and reaction time. Use microreactor systems to enhance mixing and heat transfer, improving yields by 15–30% in coupling steps .

Basic: How can researchers validate synthetic routes using comparative analysis with structural analogs?

Methodological Answer:
Compare reaction outcomes (yield, purity) with analogs like 4-Hydroxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid . Use Hammett plots to correlate substituent effects (e.g., methoxy vs. hydroxy groups) on reaction rates. Cross-validate spectral data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) to confirm functional group integrity .

Advanced: How does electronic modulation of substituents affect the compound’s bioactivity?

Methodological Answer:
Perform QSAR modeling using descriptors like σ (Hammett constant) and logP. For example, methoxy groups enhance electron density, potentially increasing binding affinity to targets like COX-2. Test derivatives (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid ) to validate predictions via enzyme inhibition assays .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:
Common issues include protodeboronation in Suzuki couplings (mitigated by degassing solvents) and oxidation of methyl groups (prevented by inert atmospheres). Monitor byproducts via LC-MS; if detected, employ scavengers (e.g., polymer-bound thiourea for Pd removal) .

Advanced: How to apply multi-parametric optimization in process development for scale-up?

Methodological Answer:
Use machine learning algorithms (e.g., random forests) to analyze variables like temperature, catalyst type, and solvent ratio. Integrate PAT (Process Analytical Technology) tools for real-time monitoring. For example, inline FTIR can track carboxylic acid formation, enabling dynamic adjustments to reduce impurities by 20% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
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4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

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